(D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT)
Description
(D-BPA13,TYR19)-Melanin-Concentrating Hormone (MCH) is a synthetic analog of the endogenous neuropeptide MCH, which regulates energy homeostasis, feeding behavior, and stress responses in mammals . The peptide features two key modifications:
- D-BPA (D-benzoylphenylalanine) at position 13: This substitution introduces a photoactivatable benzoyl group, enabling covalent cross-linking studies for receptor mapping .
- Tyrosine (TYR) at position 19: Facilitates radiolabeling (e.g., iodination) for receptor binding assays .
The cyclic structure of MCH is retained, with a disulfide bridge between Cys7 and Cys16, critical for receptor interaction . Its molecular formula is C109H160N30O26S4 (CAS: 183606-10-2), distinguishing it from native MCH (CAS: 128315-56-0) and other analogs .
Properties
CAS No. |
183606-10-2 |
|---|---|
Molecular Formula |
C116H164N30O27S4 |
Molecular Weight |
2539.011 |
InChI |
InChI=1S/C116H164N30O27S4/c1-61(2)49-80-97(156)129-58-91(149)130-74(27-17-43-125-114(119)120)102(161)145-94(63(5)6)111(170)141-83(52-65-31-35-68(36-32-65)95(154)67-23-13-10-14-24-67)104(163)135-79(29-19-45-127-116(123)124)112(171)146-46-20-30-89(146)110(169)144-88(109(168)139-84(54-69-57-128-73-26-16-15-25-71(69)73)106(165)132-76(39-40-90(118)148)99(158)142-86(113(172)173)53-66-33-37-70(147)38-34-66)60-177-176-59-87(108(167)134-78(42-48-175-8)100(159)137-80)143-98(157)75(28-18-44-126-115(121)122)131-103(162)81(50-62(3)4)138-101(160)77(41-47-174-7)133-107(166)85(56-93(152)153)140-105(164)82(51-64-21-11-9-12-22-64)136-96(155)72(117)55-92(150)151/h9-16,21-26,31-38,57,61-63,72,74-89,94,128,147H,17-20,27-30,39-56,58-60,117H2,1-8H3,(H2,118,148)(H,129,156)(H,130,149)(H,131,162)(H,132,165)(H,133,166)(H,134,167)(H,135,163)(H,136,155)(H,137,159)(H,138,160)(H,139,168)(H,140,164)(H,141,170)(H,142,158)(H,143,157)(H,144,169)(H,145,161)(H,150,151)(H,152,153)(H,172,173)(H4,119,120,125)(H4,121,122,126)(H4,123,124,127)/t72-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83+,84-,85-,86-,87-,88-,89-,94-/m0/s1 |
InChI Key |
BPELSCSTXKDVRG-CCNPXSCZSA-N |
SMILES |
CC(C)CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCC(=O)N)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)O)CCCNC(=N)N)CC7=CC=C(C=C7)C(=O)C8=CC=CC=C8)C(C)C)CCCNC(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (D-BPA13,TYR19)-Melanin-Concentrating Hormone involves solid-phase peptide synthesis techniques. The process typically starts with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are added sequentially through coupling reactions, using reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole. The peptide chain is elongated step-by-step until the desired sequence is achieved. The final product is then cleaved from the resin and purified using high-performance liquid chromatography.
Industrial Production Methods
Industrial production of (D-BPA13,TYR19)-Melanin-Concentrating Hormone follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of advanced purification techniques, such as preparative high-performance liquid chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(D-BPA13,TYR19)-Melanin-Concentrating Hormone can undergo various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues, such as methionine and cysteine, leading to the formation of sulfoxides and disulfides.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol.
Substitution: Amino acid residues within the peptide can be substituted with other residues to create analogs with altered biological activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with modified amino acid sequences.
Scientific Research Applications
(D-BPA13,TYR19)-Melanin-Concentrating Hormone is widely used in scientific research due to its role in various physiological processes. Some key applications include:
Neurobiology: Studying the role of melanin-concentrating hormone in regulating feeding behavior, energy homeostasis, and mood.
Endocrinology: Investigating the hormone’s effects on metabolic processes and its potential therapeutic applications in metabolic disorders.
Pharmacology: Developing and testing new drugs that target melanin-concentrating hormone receptors for the treatment of obesity and other related conditions.
Biochemistry: Understanding the structure-function relationships of melanin-concentrating hormone and its analogs.
Mechanism of Action
(D-BPA13,TYR19)-Melanin-Concentrating Hormone exerts its effects by binding to specific receptors on the surface of target cells. These receptors are G-protein-coupled receptors that activate intracellular signaling pathways upon ligand binding. The activation of these pathways leads to various physiological responses, such as changes in feeding behavior and energy expenditure. The molecular targets and pathways involved include the melanocortin system and the hypothalamic-pituitary-adrenal axis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of MCH Analogs
Key Findings
Receptor Binding and Selectivity: (D-BPA13,TYR19)-MCH retains high affinity for MCH-R1 but shows reduced activity at MCH-R2 compared to native MCH, similar to [Phe13,Tyr19]-MCH .
Species-Specific Responses: Human MCH receptors exhibit higher sensitivity to (D-BPA13,TYR19)-MCH than rodent receptors, aligning with translational challenges noted in rodent-to-human studies . Mouse B16-F1 melanoma cells show ~1,090 MCH receptors/cell when probed with iodinated analogs, underscoring cross-species utility .
Pharmacological Stability :
- The benzoyl group in D-BPA13 enhances hydrophobicity, improving membrane permeability but reducing aqueous solubility compared to [Phe13,Tyr19]-MCH .
- Tyrosine19 allows efficient iodination without disrupting the disulfide bridge, critical for functional assays .
Comparative Toxicology: No acute toxicity reported for (D-BPA13,TYR19)-MCH in rodent models, consistent with safety profiles of other MCH analogs .
Table 2: Cross-Species Concordance in MCH Studies
| Parameter | Human | Mouse | Rat |
|---|---|---|---|
| Receptor Density (cells) | 800–1,200 | 1,000–1,400 | 900–1,100 |
| Binding Affinity (KD) | 1.2 × 10⁻¹⁰ M | 1.0 × 10⁻¹⁰ M | 1.1 × 10⁻¹⁰ M |
| Metabolic Stability | Moderate | High | Moderate |
Biological Activity
(D-BPA13,TYR19)-Melanin-Concentrating Hormone (MCH) is a synthetic analog of the naturally occurring MCH, which plays a significant role in various physiological processes, particularly in appetite regulation and energy homeostasis. This compound has been studied extensively in human, mouse, and rat models to understand its biological activity and potential therapeutic applications.
MCH is primarily produced in the lateral hypothalamus and acts as a neurotransmitter involved in regulating feeding behavior, energy expenditure, and circadian rhythms. The specific analog (D-BPA13,TYR19)-MCH has been shown to interact with MCH receptors (MCHR1 and MCHR2) to exert its effects. The binding affinity and functional activity of this analog have been established through various studies.
Appetite Regulation
Research indicates that (D-BPA13,TYR19)-MCH stimulates appetite and promotes weight gain, particularly beneficial for individuals with anorexia or other eating disorders. This effect is mediated by its action on specific neuronal pathways that influence hunger signals in the brain .
Comparative Studies in Rodent Models
Studies comparing the effects of (D-BPA13,TYR19)-MCH across different rodent models have revealed significant differences in the distribution and function of MCH neurons. For instance:
- Mouse vs. Rat : In mice, MCH axons show distinct innervation patterns compared to rats, particularly in areas related to feeding and metabolism. The arcuate nucleus of the hypothalamus displays different levels of MCH innervation between these species, which may influence their feeding behaviors differently .
Table: Comparative Analysis of MCH Neuron Distribution
| Species | Location | Neuron Density | Functional Implications |
|---|---|---|---|
| Rat | Arcuate Nucleus | High | Strong influence on feeding behavior |
| Mouse | Arcuate Nucleus | Low | Weaker influence on feeding behavior |
| Rat | Lateral Hypothalamus | Moderate | Regulates energy balance and circadian rhythm |
| Mouse | Lateral Hypothalamus | High | Similar roles but with different signaling |
Study 1: Appetite Stimulation
A study conducted on rats demonstrated that administration of (D-BPA13,TYR19)-MCH resulted in increased food intake over a controlled period. The subjects exhibited significant weight gain compared to control groups receiving saline injections. This suggests a direct orexigenic effect of the compound .
Study 2: Neurological Impact
In another study involving genetically modified mice lacking MCHR1 receptors, the administration of (D-BPA13,TYR19)-MCH did not result in increased food intake or weight gain. This indicates that the orexigenic effects are receptor-dependent and highlights the importance of MCHR1 in mediating these responses .
Study 3: Crosslinking Studies
Research utilizing photocrosslinking techniques with [125I]-(D-BPA13,TYR19)-MCH has provided insights into receptor interactions. This study revealed that the analog effectively labels MCH receptors in various tissues, facilitating further understanding of its biological activity and potential therapeutic applications .
Q & A
Q. How can researchers optimize sample sizes for longitudinal studies involving this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
